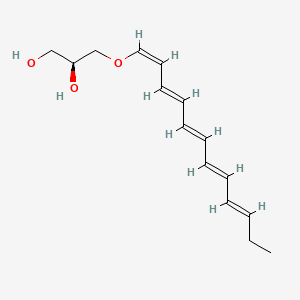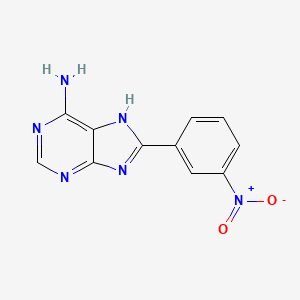
8-(3-nitrophenyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 211595 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role as a topoisomerase I inhibitor, which makes it a valuable compound in cancer research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211595 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the construction of the indenoisoquinoline scaffold through cyclization reactions.
Functional group modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and stability. These modifications are carried out under controlled conditions, often involving the use of catalysts and specific reagents.
Industrial Production Methods
Industrial production of NSC 211595 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
NSC 211595 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 211595 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
NSC 211595 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying topoisomerase I inhibition and its effects on DNA replication and repair.
Biology: The compound is used to investigate cellular responses to DNA damage and the mechanisms of cell death.
Medicine: NSC 211595 is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase I, leading to the accumulation of DNA damage in cancer cells.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
NSC 211595 exerts its effects by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 211595 prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making NSC 211595 a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Chemical Stability: Unlike camptothecins, indenoisoquinolines are chemically stable and do not undergo hydrolysis under physiological conditions.
Topoisomerase I Inhibition: Both classes of compounds inhibit topoisomerase I, but indenoisoquinolines trap the enzyme-DNA complex at different genomic locations, potentially leading to different therapeutic outcomes.
Resistance to Efflux Pumps: NSC 211595 is less likely to be expelled by multidrug resistance efflux pumps, making it more effective in resistant cancer cells.
List of Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
17659-57-3 |
|---|---|
Fórmula molecular |
C11H8N6O2 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
8-(3-nitrophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-9)16-10(15-8)6-2-1-3-7(4-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
Clave InChI |
GVLCJBHCKGEKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=NC=NC(=C3N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


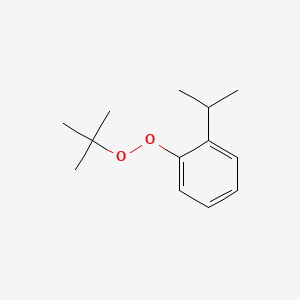
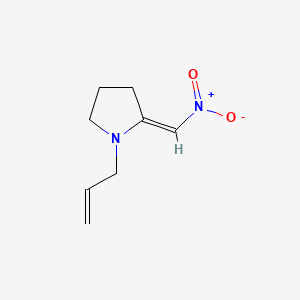
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
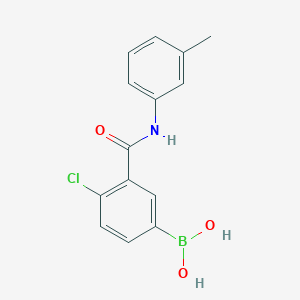
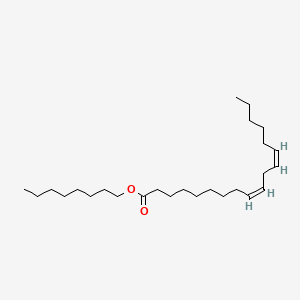
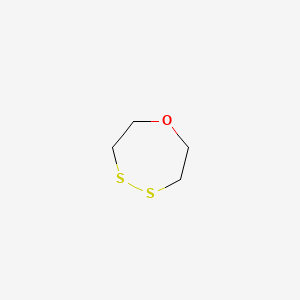
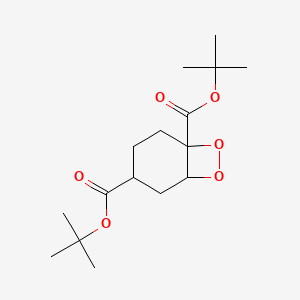
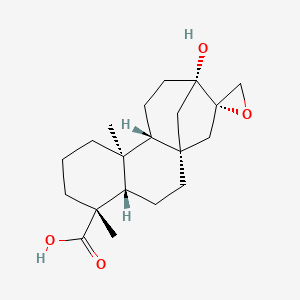
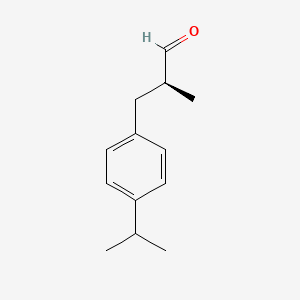

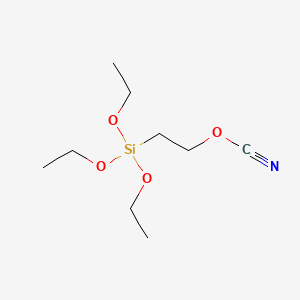
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
